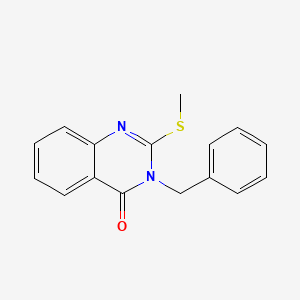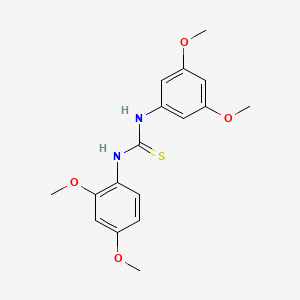
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea, commonly known as DMTU, is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTU has been extensively studied for its antioxidant properties, as well as its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
作用機序
DMTU exerts its antioxidant activity by scavenging N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and inhibiting lipid peroxidation. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Lipid peroxidation is a process in which N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea attack polyunsaturated fatty acids in cell membranes, leading to the formation of harmful compounds such as malondialdehyde (MDA). DMTU reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and MDA to form stable adducts, thereby preventing oxidative damage.
Biochemical and Physiological Effects
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect against oxidative stress-induced cell death, DNA damage, and protein oxidation. DMTU has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have demonstrated that DMTU can protect against various diseases such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders. DMTU has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMTU has several advantages for use in lab experiments. It is stable, water-soluble, and can be easily synthesized in large quantities. DMTU is also relatively non-toxic, making it suitable for use in cell culture and animal studies.
However, there are also limitations to the use of DMTU in lab experiments. DMTU can interfere with some assays that measure N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea levels, as it reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea to form stable adducts. DMTU can also have off-target effects, as it can react with other thiols and displace metal ions from metalloproteins.
将来の方向性
There are several future directions for the research on DMTU. One area of interest is the development of DMTU-based therapeutics for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the optimization of DMTU synthesis and purification methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of DMTU and its potential off-target effects.
合成法
The synthesis of DMTU involves the reaction of 2,4-dimethoxyaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from an appropriate solvent.
科学的研究の応用
DMTU has been widely studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, DMTU has been shown to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. DMTU has also been shown to protect against ischemia-reperfusion injury, which occurs during organ transplantation and cardiovascular surgeries.
In agriculture, DMTU has been used as a plant growth regulator to enhance crop yield and improve stress tolerance. DMTU has also been shown to improve the shelf life of fruits and vegetables by reducing oxidative damage.
In the food industry, DMTU has been used as a food preservative to prevent spoilage and maintain freshness. DMTU has also been shown to reduce the formation of harmful compounds such as acrylamide during food processing.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-12-5-6-15(16(10-12)23-4)19-17(24)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILAUNYERIUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
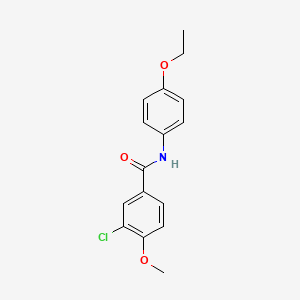
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
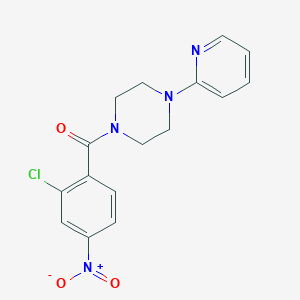
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
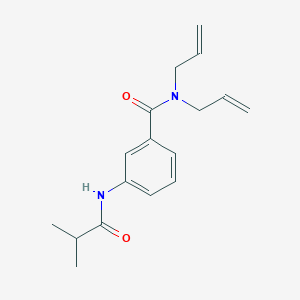
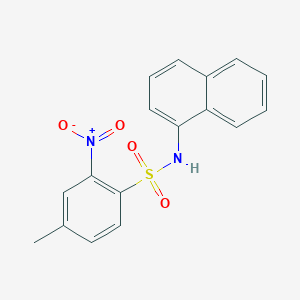
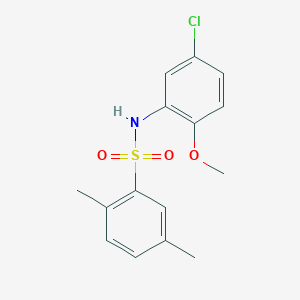
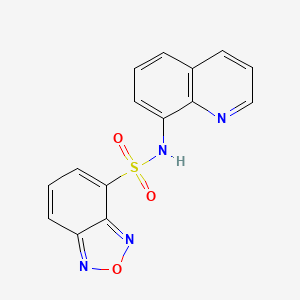
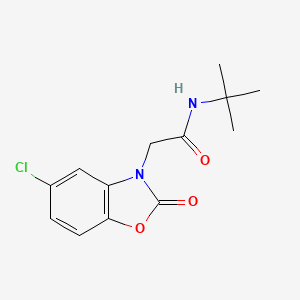
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
